molecular formula C14H17BrClN3O3 B12247412 4-(3-Bromo-5-chloropyridin-2-yl)-2-(morpholine-4-carbonyl)morpholine

4-(3-Bromo-5-chloropyridin-2-yl)-2-(morpholine-4-carbonyl)morpholine

Cat. No.: B12247412
M. Wt: 390.66 g/mol
InChI Key: LEIXTSBIXVDQRY-UHFFFAOYSA-N
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Description

4-(3-Bromo-5-chloropyridin-2-yl)-2-(morpholine-4-carbonyl)morpholine is a complex organic compound that features a pyridine ring substituted with bromine and chlorine atoms, and two morpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-5-chloropyridin-2-yl)-2-(morpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. One possible route could involve the halogenation of a pyridine derivative followed by the introduction of morpholine groups through nucleophilic substitution reactions. The reaction conditions may include the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-5-chloropyridin-2-yl)-2-(morpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to remove halogen atoms or to reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the bromine or chlorine atoms with other substituents.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions would vary depending on the desired transformation but could include temperatures ranging from -78°C to 150°C and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxides, while substitution reactions could produce a variety of substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology studies.

    Medicine: Investigation as a potential pharmaceutical agent due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-5-chloropyridin-2-yl)-2-(morpholine-4-carbonyl)morpholine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyridine derivatives with halogen and morpholine substitutions, such as:

  • 4-(3-Bromo-2-chloropyridin-5-yl)-2-(morpholine-4-carbonyl)morpholine
  • 4-(3-Chloro-5-bromopyridin-2-yl)-2-(morpholine-4-carbonyl)morpholine

Uniqueness

The uniqueness of 4-(3-Bromo-5-chloropyridin-2-yl)-2-(morpholine-4-carbonyl)morpholine lies in its specific substitution pattern and the presence of two morpholine groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C14H17BrClN3O3

Molecular Weight

390.66 g/mol

IUPAC Name

[4-(3-bromo-5-chloropyridin-2-yl)morpholin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C14H17BrClN3O3/c15-11-7-10(16)8-17-13(11)19-3-6-22-12(9-19)14(20)18-1-4-21-5-2-18/h7-8,12H,1-6,9H2

InChI Key

LEIXTSBIXVDQRY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2CN(CCO2)C3=C(C=C(C=N3)Cl)Br

Origin of Product

United States

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